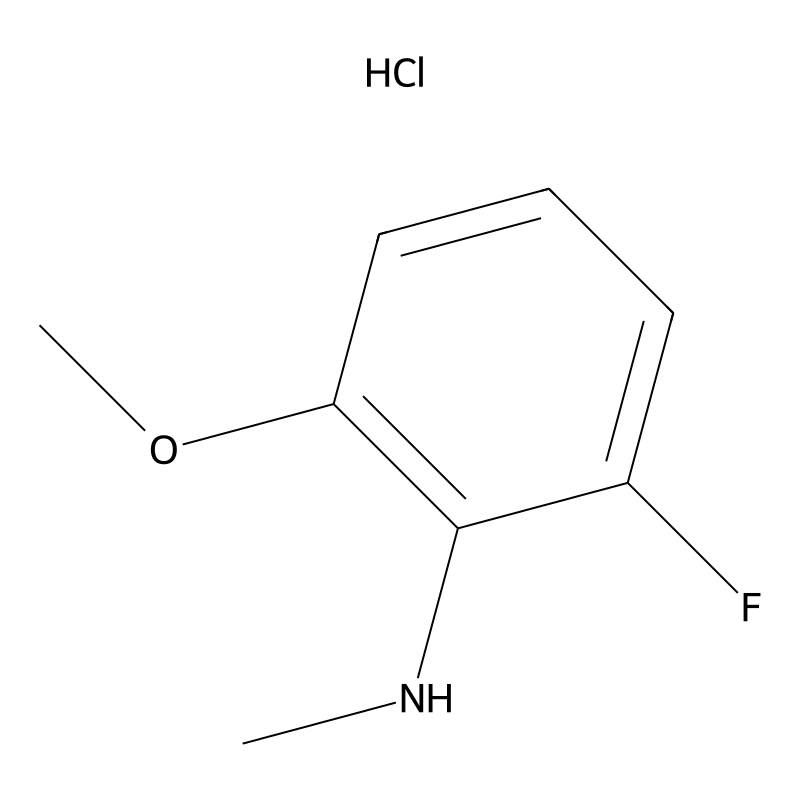

(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorinated phenyl group and a methoxy substituent. This compound belongs to the class of substituted amines, which are known for their diverse biological activities. The presence of the fluorine atom and the methoxy group enhances the compound's lipophilicity and alters its electronic properties, potentially influencing its interactions with biological targets.

The chemical reactivity of (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride can be understood through various types of reactions:

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in solution, allowing the amine to interact with acids or bases.

- Redox Reactions: The methoxy and fluorine substituents can influence the oxidation states of the compound, making it susceptible to redox transformations under certain conditions.

The biological activity of (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride is primarily attributed to its structural features:

- Antidepressant Activity: Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may exhibit antimicrobial effects against various pathogens.

- Antioxidant Activity: The methoxy group can contribute to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Several methods can be employed to synthesize (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride:

- N-Alkylation of Aniline Derivatives: This method involves the alkylation of 2-fluoro-6-methoxyaniline with methyl halides under basic conditions.

- Fluorination Reactions: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution using fluorinating agents.

- Hydrochloride Formation: The final step typically involves the formation of the hydrochloride salt by reacting the base form with hydrochloric acid.

(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in treating mood disorders and infections.

- Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

- Biological Studies: The compound can be utilized in research to explore its biological mechanisms and therapeutic potentials.

Interaction studies involving (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride focus on its binding affinity and efficacy at various biological targets:

- Receptor Binding Studies: These studies assess how well the compound binds to neurotransmitter receptors, which is crucial for understanding its pharmacological effects.

- In Vitro Assays: Various assays are employed to evaluate its activity against microbial strains or cancer cell lines, providing insights into its therapeutic potential.

- Structure-Activity Relationship Analysis: Research often involves modifying structural components to determine how changes affect biological activity.

Several compounds share structural similarities with (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride, each exhibiting unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroaniline | Simple amino group with fluorine | Antimicrobial |

| 4-Methoxyphenethylamine | Methoxy group on a phenethyl backbone | Antidepressant |

| 3-Fluorophenethylamine | Fluorinated phenethyl structure | Neurotransmitter modulation |

These comparisons highlight how variations in substituents influence biological activities and chemical properties.